molecular formula C8H10N2O B1523895 3-Amino-5-methylbenzamide CAS No. 1169516-89-5

3-Amino-5-methylbenzamide

Cat. No.: B1523895
CAS No.: 1169516-89-5
M. Wt: 150.18 g/mol
InChI Key: ONNOAUFBLDQIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-methylbenzamide is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

3-Amino-5-methylbenzamide is an inhibitor of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death . The primary target of this compound is the PARP enzyme, which plays a crucial role in maintaining the integrity of the genome and regulating gene expression.

Mode of Action

The compound interacts with its target, the PARP enzyme, by inhibiting its activity. This inhibition decreases the generation of end products such as hydrogen peroxide, aldehyde, and ammonium . It also inhibits biogenic amine degradation, which increases cellular and pericellular catecholamines in a variety of immune and some non-immune cells . This decrease in end product metabolites and increase in catecholamines can play a significant role in the anti-inflammatory effects of this compound .

Biochemical Pathways

The inhibition of the PARP enzyme by this compound affects several biochemical pathways. The most significant of these is the DNA repair pathway, where the inhibition of PARP leads to a decrease in the repair of single-strand DNA breaks . This can result in the accumulation of DNA damage, potentially leading to cell death. Additionally, the compound’s action can affect the regulation of gene expression and programmed cell death .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of the PARP enzyme, leading to a decrease in DNA repair and potential accumulation of DNA damage . On a cellular level, this can lead to cell death, particularly in cells with high levels of DNA damage. Additionally, the compound’s anti-inflammatory effects can lead to a decrease in inflammation and potentially provide therapeutic benefits in conditions characterized by excessive inflammation .

Properties

IUPAC Name

3-amino-5-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,9H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNOAUFBLDQIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.